molecular formula C23H18Cl3FN4O3S B1684126 CGK733 CAS No. 905973-89-9

CGK733

Numéro de catalogue: B1684126
Numéro CAS: 905973-89-9
Poids moléculaire: 555.8 g/mol
Clé InChI: HLCDNLNLQNYZTK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CGK 733 est un composé chimique synthétique connu pour son rôle d'inhibiteur de la kinase mutée de l'ataxie télangiectasie et de la kinase apparentée à l'ataxie télangiectasie et à Rad3. Ces kinases sont cruciales dans la régulation de la réponse aux dommages de l'ADN et des points de contrôle du cycle cellulaire.

Applications De Recherche Scientifique

CGK733 is an Ataxia Telangiectasia Mutated (ATM) inhibitor that has shown a sensitizing impact in treating malignancies, but its effect on other diseases is still being researched . Studies suggest this compound has potential therapeutic applications in various fields, including osteoporosis and cancer research .

Scientific Research Applications

Osteoporosis Treatment

  • This compound inhibits osteoclast differentiation and function, which are key factors in bone loss . It achieves this by blocking RANKL-mediated Ca2+ oscillation and the NF-κB/MAPK signaling pathway, which are essential for osteoclast formation .
  • Animal studies using ovariectomized mice demonstrated that this compound improved bone loss, suggesting it may be a potential drug for osteoporosis prevention and treatment .
  • Specifically, this compound treatment led to less bone loss and increased bone trabecular volume in the treated group compared to the control .

Cancer Research

  • This compound induces the loss of cyclin D1, a protein associated with cell proliferation, via the ubiquitin-dependent proteasomal degradation pathway in breast cancer cell lines . This effect was observed in MCF-7 and T47D breast cancer cells .
  • The compound inhibits the proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells . It also suppresses proliferation of non-transformed mouse embryonic fibroblast cells .
  • This compound-mediated inhibition of proliferation is dose-dependent and can be significant at doses as low as 2.5 μM .
  • Research indicates this compound induces intracellular calcium sequestration correlated with the PERK/CHOP signaling pathway .

Other Potential Applications

  • This compound has shown neuroprotective effects against acrylamide-induced damage by reversing the expressions of ATM, ATR, and p21 .
  • It has been reported to be involved in cell growth in drug-induced senescent tumor cells and can trigger apoptotic death .
ApplicationDescription
Osteoporosis TreatmentInhibits osteoclast formation and improves bone loss in ovariectomized mice .
Cancer ResearchInduces loss of cyclin D1, inhibits proliferation of cancer cells, and triggers apoptosis in senescent tumor cells .
NeuroprotectionShows neuroprotective effects against acrylamide-induced damage .

Note: The concentrations of this compound used in experiments vary, ranging from 0.6 to 40 μM .

Méthodes De Préparation

La synthèse de CGK 733 implique plusieurs étapes, commençant par la préparation de la structure de base suivie par l'introduction de divers groupes fonctionnels. La voie de synthèse comprend généralement les étapes suivantes :

    Formation de la structure de base : La structure de base est synthétisée par une série de réactions de condensation et de cyclisation.

    Introduction de groupes fonctionnels : Divers groupes fonctionnels, tels que les groupes nitro, fluoro et trichlorométhyle, sont introduits par des réactions de substitution.

    Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation et la chromatographie pour obtenir une pureté élevée.

Analyse Des Réactions Chimiques

CGK 733 subit plusieurs types de réactions chimiques, notamment :

    Oxydation : CGK 733 peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

    Réduction : Les réactions de réduction peuvent être utilisées pour modifier le groupe nitro présent dans le composé.

    Substitution : Les réactions de substitution sont couramment utilisées pour introduire ou remplacer des groupes fonctionnels dans la molécule.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

CGK 733 a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

CGK 733 exerce ses effets en inhibant sélectivement l'activité de la kinase mutée de l'ataxie télangiectasie et de la kinase apparentée à l'ataxie télangiectasie et à Rad3. Ces kinases jouent un rôle essentiel dans la réponse aux dommages de l'ADN en phosphorylant diverses cibles en aval impliquées dans la régulation du cycle cellulaire et la réparation de l'ADN. En inhibant ces kinases, CGK 733 perturbe la réponse aux dommages de l'ADN, ce qui entraîne une sensibilité accrue des cellules cancéreuses aux agents endommagant l'ADN tels que la chimiothérapie et la radiothérapie .

Activité Biologique

CGK733 is a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3 related (ATR) kinases, which play crucial roles in DNA damage response and cell cycle regulation. This article discusses the biological activities of this compound, focusing on its effects on cancer cells, bone metabolism, and mechanisms of action.

This compound operates primarily by inhibiting ATM and ATR kinase activities, which are essential for cellular responses to DNA damage. The compound has an IC50 value of approximately 200 nM for ATM and ATR inhibition, indicating its potency in blocking these pathways . By inhibiting these kinases, this compound disrupts cell cycle checkpoints and enhances the sensitivity of cancer cells to chemotherapy and radiotherapy.

Key Findings:

  • Cell Cycle Regulation : this compound treatment leads to a significant reduction in cyclin D1 levels and phosphorylated retinoblastoma protein (RB) in MCF-7 breast cancer cells, effectively inhibiting cell proliferation .
  • Enhanced Chemotherapy Sensitivity : In HBV-positive hepatocellular carcinoma cells (HepG2.2.15), this compound increased sensitivity to taxol by promoting multinucleated cell formation .
  • Induction of Cell Death : Treatment with this compound has been shown to induce non-apoptotic cell death in pancreatic cancer cells through mechanisms that do not involve traditional apoptotic pathways .

Effects on Osteoclasts and Bone Metabolism

Recent studies have highlighted the potential of this compound in treating osteoporosis by modulating osteoclast activity. Osteoclasts are responsible for bone resorption, and their overactivation leads to bone loss.

Study Insights:

  • Inhibition of Osteoclast Formation : this compound was found to inhibit osteoclast differentiation by blocking RANKL-mediated signaling pathways, including NFATc1 activation .
  • Therapeutic Potential : In ovariectomized mouse models, this compound demonstrated significant protective effects against estrogen deficiency-induced bone loss, suggesting its potential as a therapeutic agent for osteoporosis .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Cell Type Key Findings Mechanism
MCF-7 (Breast Cancer)Reduced cyclin D1 and RB levels; inhibited proliferationATM/ATR inhibition
HepG2.2.15 (Liver Cancer)Increased sensitivity to taxol; multinucleated cell formationEnhanced chemotherapy response
Pancreatic Cancer CellsInduced non-apoptotic cell death; calcium sequestrationER stress response
Osteoclasts (Bone Cells)Inhibited differentiation; improved bone density in miceNFATc1 and RANKL pathway inhibition

Case Studies

  • Breast Cancer Treatment : A study involving MCF-7 cells demonstrated that this compound significantly downregulated key proteins involved in cell cycle progression, leading to reduced cell proliferation and enhanced sensitivity to radiotherapy.
  • Osteoporosis Model : In an ovariectomized mouse model, treatment with this compound resulted in improved bone density metrics compared to control groups, indicating its potential use as a treatment for osteoporosis.

Propriétés

IUPAC Name

2,2-diphenyl-N-[2,2,2-trichloro-1-[(4-fluoro-3-nitrophenyl)carbamothioylamino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl3FN4O3S/c24-23(25,26)21(30-22(35)28-16-11-12-17(27)18(13-16)31(33)34)29-20(32)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,21H,(H,29,32)(H2,28,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCDNLNLQNYZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl3FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424997
Record name Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905973-89-9
Record name CGK 733
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905973899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIPHENYL ACETAMIDOTRICHLOROETHYL FLUORONITROPHENYL THIOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3DGZ99QYM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CGK733
Reactant of Route 2
Reactant of Route 2
CGK733
Reactant of Route 3
Reactant of Route 3
CGK733
Reactant of Route 4
CGK733
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
CGK733
Reactant of Route 6
CGK733
Customer
Q & A

Q1: What were the initial claims about the mechanism of action of CGK733?

A1: this compound was initially reported as a selective inhibitor of ATM and ATR kinases, key regulators of the DNA damage response (DDR) pathway. This pathway is often dysregulated in cancer cells, making it an attractive target for therapeutic intervention [, , ].

Q2: Have those initial claims been challenged?

A2: Yes, the initial claims about this compound's specificity for ATM and ATR have been challenged. Subsequent studies have shown that this compound does not directly inhibit ATM or ATR kinase activity in all cell lines tested [, , ].

Q3: Despite the lack of direct ATM/ATR inhibition in some studies, what effects have been observed with this compound treatment?

A3: Despite the conflicting evidence on direct ATM/ATR inhibition, this compound has been shown to induce G2/M cell cycle arrest and apoptosis in various cancer cell lines [, , , ]. It has also been reported to enhance the radiosensitivity of tumor cells, suggesting a potential role as a chemosensitizer in cancer therapy [, ].

Q4: What alternative mechanisms of action for this compound have been proposed?

A4: Several alternative mechanisms have been proposed for this compound's effects, including:

  • Modulation of calcium homeostasis: this compound has been shown to induce vesicular calcium sequestration, potentially through activation of the PERK/CHOP signaling pathway, which is involved in the unfolded protein response [].
  • Inhibition of poly(ADP-ribose) polymerase (PARP) activity: Some studies suggest that this compound may exert its anti-tumor effects through the inhibition of PARP, a key enzyme involved in DNA repair [].

Q5: What are the downstream effects of this compound treatment on cell cycle progression and apoptosis?

A5: this compound treatment has been shown to:

  • Induce G2/M cell cycle arrest: This effect is thought to be mediated by the activation of checkpoint kinases Chk1 and Chk2, leading to the phosphorylation and inactivation of Cdc25C, a phosphatase required for the activation of cyclin-dependent kinase 1 (CDK1) and entry into mitosis [].
  • Trigger apoptosis: this compound has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The exact mechanisms underlying these effects are still under investigation [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C23H18Cl3F2N5O3S, and its molecular weight is 584.86 g/mol.

Q7: Is there any spectroscopic data available for this compound?

A7: While the provided research articles don't delve into detailed spectroscopic analysis of this compound, it's likely that standard characterization techniques such as NMR, IR, and mass spectrometry were employed during its synthesis and study. Further exploration of chemical databases and literature focusing specifically on this compound synthesis might provide detailed spectroscopic information.

Q8: Have any studies explored the SAR of this compound?

A8: Yes, one study investigated the SAR of this compound by synthesizing and evaluating the activity of 35 analogs [].

Q9: What were the key findings of the SAR study?

A9: The SAR study revealed that:

    Q10: What are the implications of these SAR findings?

    A10: These findings provide insights into the structural features crucial for this compound's biological activity. They could guide the development of more potent and selective analogs with improved pharmacological properties.

    Q11: What in vitro models have been used to study the effects of this compound?

    A11: Various cancer cell lines, including HeLa S3, PC12, and hepatocellular carcinoma cells, have been used to study the effects of this compound on cell viability, proliferation, cell cycle progression, apoptosis, and DNA damage response [, , , , ].

    Q12: What in vivo models have been used to assess the efficacy of this compound?

    A12: Animal models, including a nude mouse model of nasopharyngeal carcinoma and a mouse model of chronic myeloid leukemia, have been used to evaluate the in vivo effects of this compound on tumor growth and survival [, ].

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.